molecular formula C28H25F3N6 B10924359 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10924359
M. Wt: 502.5 g/mol
InChI Key: SQXYYJOJFZNTNC-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with pyrazole groups, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
  • 4,4’'-(1,4-phenylene)bis[3,5-dimethyl-1H-pyrazole]
  • 1H-Pyrazole, 4,4’-(1,4-phenylene)bis[3,5-dimethyl-1H-pyrazole]

Uniqueness

Compared to similar compounds, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its unique trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H25F3N6

Molecular Weight

502.5 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H25F3N6/c1-16-6-10-20(11-7-16)25-18(3)26(21-12-8-17(2)9-13-21)37(35-25)27-32-23(14-24(33-27)28(29,30)31)22-15-36(5)34-19(22)4/h6-15H,1-5H3

InChI Key

SQXYYJOJFZNTNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4C)C)C5=CC=C(C=C5)C)C

Origin of Product

United States

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